molecular formula C15H13ClO2 B6403660 4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261953-55-2

4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6403660
CAS RN: 1261953-55-2
M. Wt: 260.71 g/mol
InChI Key: FIIBDAPPAAHNOV-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid (4-CMB) is an aromatic acid that has many uses in both scientific research and industrial applications. It is a white, crystalline solid with a melting point of 152-154°C. 4-CMB is used as a precursor in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic reactions and as a reagent in analytical chemistry.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid, 95% is widely used in scientific research, particularly in the fields of organic chemistry and analytical chemistry. It is used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic reactions and as a reagent in analytical chemistry.

Mechanism of Action

4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid, 95% is an aromatic acid that is used as a precursor in the synthesis of a variety of compounds. The reaction of 4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid, 95% with other compounds is catalyzed by an acid, such as sulfuric acid, hydrochloric acid, or nitric acid. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by a nucleophile, such as an alcohol or amine.
Biochemical and Physiological Effects
4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, it is used as a precursor in the synthesis of a variety of compounds, some of which may have biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid, 95% in lab experiments is its availability. It is a relatively inexpensive reagent that is widely available and easy to use. The main limitation is that it is an aromatic acid, which means that it is not very soluble in water. This can make it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for 4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid, 95%. It could be used as a precursor in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other organic compounds. It could also be used as a catalyst in organic reactions and as a reagent in analytical chemistry. Additionally, it could be used as a starting material for the synthesis of other organic compounds, such as polymers and surfactants. Finally, it could be used in the synthesis of novel materials, such as nanomaterials and biomaterials.

Synthesis Methods

4-(4-Chloro-3-methylphenyl)-3-methylbenzoic acid, 95% is synthesized by the reaction of 4-chloro-3-methylphenol with 3-methylbenzoic acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is catalyzed by an acid, such as sulfuric acid, hydrochloric acid, or nitric acid. The product is isolated by filtration and recrystallized from ethanol or methanol.

properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-7-12(15(17)18)3-5-13(9)11-4-6-14(16)10(2)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIBDAPPAAHNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690382
Record name 4'-Chloro-2,3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261953-55-2
Record name 4'-Chloro-2,3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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